Indolizine-5-carboxylic acid
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Overview
Description
Indolizine-5-carboxylic acid is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles that have gained significant attention due to their unique structural features and diverse biological activities. The indolizine core is a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring. This compound, specifically, has a carboxylic acid functional group attached to the fifth position of the indolizine ring, making it a valuable compound in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
Indolizine-5-carboxylic acid, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are the primary targets of this compound and play a crucial role in its mechanism of action.
Mode of Action
The interaction of this compound with its targets results in various biological activities. Indole derivatives, including this compound, have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
This compound affects various biochemical pathways due to its interaction with multiple targets. For instance, indole derivatives are known to be involved in the degradation of tryptophan in higher plants, leading to the production of the plant hormone indole-3-acetic acid . The downstream effects of these affected pathways contribute to the broad-spectrum biological activities of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its interaction with multiple targets and involvement in various biochemical pathways. These effects contribute to its wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Analysis
Cellular Effects
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Temporal Effects in Laboratory Settings
Indole derivatives have been found to exhibit various biologically vital properties .
Dosage Effects in Animal Models
Indole derivatives have been found to exhibit various biological activities .
Metabolic Pathways
Indole is known to be an important heterocyclic system that provides the skeleton to various alkaloids .
Transport and Distribution
Indole derivatives have been found to bind with high affinity to multiple receptors .
Subcellular Localization
Indole derivatives have been found to bind with high affinity to multiple receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolizine-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of pyridine derivatives with appropriate substituents. For example, the reaction of 2-pyridylacetate with benzophenones in the presence of iodine as a catalyst can yield indolizine-5-carboxylates through the Ortoleva–King reaction . Another method involves the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene, followed by Thorpe–Ziegler-type cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Indolizine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or amines.
Scientific Research Applications
Indolizine-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Medicine: The compound is investigated for its potential therapeutic applications, such as inhibitors of specific enzymes and receptors.
Comparison with Similar Compounds
- Indole-3-carboxylic acid
- Pyrrolo[1,2-a]pyridine derivatives
- Quinoline derivatives
- Isoquinoline derivatives
Properties
IUPAC Name |
indolizine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)8-5-1-3-7-4-2-6-10(7)8/h1-6H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRPQLCQHIAMTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=CN2C(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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